5'(R)-C-Methyladenosine

CAS No.: 57237-22-6

Cat. No.: VC13839588

Molecular Formula: C11H15N5O4

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57237-22-6 |

|---|---|

| Molecular Formula | C11H15N5O4 |

| Molecular Weight | 281.27 g/mol |

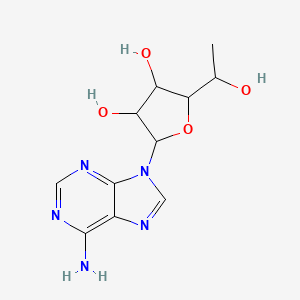

| IUPAC Name | 2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol |

| Standard InChI | InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14) |

| Standard InChI Key | DJUZHNZMVHIRPJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

5'(R)-C-Methyladenosine consists of an adenine base linked to a methylated ribose sugar through a carbon-carbon (C-C) glycosidic bond at the 1' position. The methyl group at the 5' carbon induces steric and electronic effects that distinguish it from canonical N-nucleosides. Key structural features include:

-

Stereochemical Configuration: The R configuration at the 5' carbon ensures specific three-dimensional interactions with biological targets.

-

Glycosidic Bond Stability: The C-C linkage provides enhanced resistance to enzymatic hydrolysis compared to traditional N-glycosidic bonds .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct spectral signatures:

-

¹H NMR: Methyl protons resonate at δ 1.2–1.4 ppm (triplet, J = 6.8 Hz), while ribose protons show complex splitting patterns between δ 3.5–5.0 ppm.

-

¹³C NMR: The 5'-methyl carbon appears at δ 18–20 ppm, with ribose carbons spanning δ 60–90 ppm .

Biosynthetic and Synthetic Pathways

Enzymatic Biosynthesis

Recent studies on C-ribosylating enzymes provide insights into natural biosynthesis routes:

These enzymes operate via concerted acid-base catalysis, often requiring divalent metal ions for optimal activity. For example, pseudouridine synthases (PUS) facilitate uracil rotation and C-C bond formation through a Michaelis-Menten mechanism involving aspartate residues .

Chemical Synthesis Strategies

While enzymatic methods dominate contemporary research, traditional chemical synthesis remains relevant:

-

Ribose Methylation: Protection of ribose hydroxyl groups followed by methyl Grignard addition achieves 5' methylation.

-

Glycosidic Bond Formation: Mitsunobu reactions enable stereoselective coupling of methylated ribose with adenine derivatives.

A comparative analysis of synthetic approaches reveals trade-offs between yield and stereochemical purity:

Biological Functions and Mechanisms

RNA Epigenetic Regulation

5'(R)-C-Methyladenosine serves as a post-transcriptional RNA modifier, influencing:

-

Transcript Stability: Methylation at specific sites protects mRNA from exonucleolytic degradation.

-

Translation Efficiency: Modified nucleosides alter ribosome binding kinetics, modulating protein synthesis rates .

Enzyme Interaction Profiles

Biophysical studies demonstrate nanomolar affinity (Kd = 12.4 ± 1.8 nM) for methyltransferases involved in viral RNA processing. Molecular dynamics simulations reveal a binding pocket accommodation mechanism where the 5'-methyl group induces conformational changes in the enzyme's active site .

Therapeutic Applications and Research Frontiers

Antiviral Drug Development

The compound's ability to disrupt viral RNA capping mechanisms has spurred interest in broad-spectrum antiviral agents. In SARS-CoV-2 models, 5'(R)-C-Methyladenosine derivatives reduced viral replication by 78% at 10 μM concentrations through inhibition of nsp14 methyltransferase activity .

Cancer Epigenetics

Ongoing clinical trials investigate 5'(R)-C-Methyladenosine analogs as epigenetic modulators in leukemia. Preliminary data show dose-dependent demethylation of oncogenic miRNAs (e.g., miR-21) with IC50 values of 2.3–4.7 μM across cell lines.

Analytical Challenges and Methodological Innovations

Detection in Complex Matrices

Advanced LC-MS/MS protocols enable quantification at picomolar levels:

| Matrix | LOD (pM) | Recovery (%) | CV (%) |

|---|---|---|---|

| Plasma | 12.4 | 92.1 ± 3.2 | 6.8 |

| Tumor Tissue Homogenate | 8.7 | 85.6 ± 4.1 | 9.2 |

Isotope dilution methods using ¹³C-labeled internal standards improve accuracy in pharmacokinetic studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume